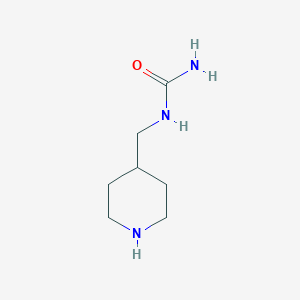

(Piperidin-4-ylmethyl)urea

Description

Historical Trajectories and Evolution of Piperidine-Based Chemical Scaffolds

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a foundational scaffold in medicinal chemistry. nih.govencyclopedia.pub Its presence in a vast number of natural alkaloids, such as piperine (B192125) (the main active component of black pepper), highlighted its biological relevance early on. encyclopedia.pub The evolution of synthetic chemistry has allowed for the extensive exploration of piperidine derivatives, leading to their incorporation into a multitude of pharmaceutical agents. nih.gov Today, piperidine scaffolds are cornerstones of more than 70 commercially available drugs, including several blockbuster medications. arizona.eduresearchgate.netexlibrisgroup.com

The versatility of the piperidine scaffold stems from its three-dimensional structure and the ability to introduce substituents at various positions, allowing for the fine-tuning of pharmacological properties. Historically, research has led to the development of piperidine-based drugs across numerous therapeutic areas. arizona.eduexlibrisgroup.com

Table 1: Therapeutic Areas of Piperidine-Based Drugs

| Therapeutic Area | Examples of Drug Classes |

|---|---|

| Central Nervous System | Antipsychotics, Antidepressants, Analgesics arizona.eduexlibrisgroup.comexlibrisgroup.com |

| Allergy | Antihistamines arizona.eduexlibrisgroup.com |

| Cardiovascular | Antiarrhythmics, Anticoagulants arizona.eduexlibrisgroup.com |

The continued interest in piperidine derivatives is driven by the quest for new drugs with improved efficacy and better safety profiles. marketresearchintellect.com Modern synthetic methods, including catalytic hydrogenation of pyridines and various cyclization strategies, have further expanded the chemical space accessible for piperidine-based drug discovery. nih.govmdpi.comorganic-chemistry.org

The Significance of the Urea (B33335) Moiety in Chemical Design and Bioactivity

The urea moiety (–NH–CO–NH–) is a privileged functional group in medicinal chemistry, valued for its unique structural and electronic properties. researchgate.netfrontiersin.org Its ability to act as both a hydrogen bond donor (through the N-H groups) and a hydrogen bond acceptor (through the carbonyl oxygen) allows it to form strong and specific interactions with biological targets like proteins and enzymes. nih.govresearchgate.net This dual hydrogen-bonding capability is a key factor in the molecular recognition processes that govern the bioactivity of many drugs. nih.gov

Table 2: Roles of the Urea Moiety in Bioactive Compounds

| Property | Description |

|---|---|

| Target Binding | Forms multiple hydrogen bonds to enhance drug-target interactions. nih.gov |

| Physicochemical Modulation | Can improve aqueous solubility and permeability. frontiersin.orgresearchgate.net |

| Structural Scaffold | Acts as a rigid linker between different pharmacophoric groups. |

| Conformational Control | The substitution pattern on the urea nitrogens influences the molecule's preferred conformation. nih.govresearchgate.net |

The diaryl urea substructure, in particular, is a prominent pharmacophore in many kinase inhibitors used in cancer therapy. researchgate.netfrontiersin.org The synthesis of urea derivatives is a well-established area of organic chemistry, with numerous methods available to researchers. nih.govnih.gov

Overview of Key Academic Research Domains Pertaining to (Piperidin-4-ylmethyl)urea

Research involving the this compound scaffold and its derivatives spans several areas of medicinal chemistry and drug discovery. The compound itself serves as a valuable building block or lead structure for the development of new therapeutic agents. chemimpex.comevitachem.com

One significant area of investigation is its use in developing antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1) . nih.gov MCH-R1 antagonists are being explored as potential treatments for obesity. Research in this area focused on optimizing piperidin-4-yl-urea derivatives to create potent antagonists while minimizing off-target effects, such as inhibition of the hERG potassium channel. nih.gov

Another key research domain is the development of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors . nih.gov This enzyme is a target for therapies aimed at treating diabetes and metabolic syndrome. Studies have shown that piperidine urea derivatives can act as efficacious inhibitors of 11β-HSD1. nih.gov

Furthermore, derivatives of this compound have been synthesized and evaluated for their antimicrobial and antioxidant activities . For example, new urea and thiourea (B124793) derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole have been created and tested for their potential as antibacterial and antifungal agents. researchgate.net

The compound is also utilized in broader pharmaceutical development and biochemical research. chemimpex.com It serves as an intermediate in the synthesis of molecules targeting neurological disorders and is used in studies of enzyme inhibition and receptor binding to elucidate cellular mechanisms. chemimpex.com

Table 3: Research Applications of this compound Derivatives

| Research Area | Target/Application | Investigated Effect |

|---|---|---|

| Metabolic Diseases | Melanin-concentrating hormone receptor 1 (MCH-R1) | Antagonism for potential obesity treatment nih.gov |

| Metabolic Diseases | 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) | Inhibition for potential diabetes treatment nih.gov |

| Infectious Diseases | Bacteria and Fungi | Antimicrobial activity researchgate.net |

| Biochemistry | Various enzymes and receptors | Enzyme inhibition and receptor binding studies chemimpex.com |

Contextualizing this compound within Broader Chemical Research Landscapes

Within the broader landscape of chemical research, this compound represents the convergence of two highly significant structural motifs: the piperidine scaffold and the urea functional group. The combination of a proven heterocyclic framework with a versatile hydrogen-bonding moiety makes this compound and its analogs attractive tools for medicinal chemists.

The piperidine ring provides a robust, three-dimensional structure that can be readily functionalized to orient substituents in precise spatial arrangements for optimal target interaction. nih.gov The global market for piperidine compounds is growing, reflecting the increasing demand for innovative drugs built upon this scaffold. marketresearchintellect.com

The urea group, in turn, offers a reliable means of establishing strong and directional interactions with biological macromolecules, a fundamental principle in rational drug design. researchgate.netnih.gov Its incorporation is a common strategy to enhance potency and modulate the pharmacokinetic properties of a lead compound. researchgate.net

Therefore, this compound is situated at the intersection of scaffold-based drug design and functional group-oriented medicinal chemistry. It serves as a clear example of a "hybrid" molecule, where different structural components are rationally combined to create compounds with desired biological activities. Research on derivatives, such as 4-piperazinyl quinoline (B57606) derived ureas for anticancer activity, further illustrates this hybrid pharmacophore approach. researchgate.net The exploration of such compounds contributes to the overarching goal of expanding the chemical toolbox for the discovery of new and effective therapeutic agents.

Properties

IUPAC Name |

piperidin-4-ylmethylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O/c8-7(11)10-5-6-1-3-9-4-2-6/h6,9H,1-5H2,(H3,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZYYZWYSRPUGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CNC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for Piperidin 4 Ylmethyl Urea

Retrosynthetic Disconnection Strategies for the (Piperidin-4-ylmethyl)urea Framework

A primary retrosynthetic disconnection of this compound points to two key precursors: piperidin-4-ylmethanamine and a urea-forming reagent. This approach simplifies the synthesis into two main stages: the formation of the substituted piperidine (B6355638) ring and the subsequent installation of the urea (B33335) group.

A common starting point for the synthesis of the piperidin-4-ylmethylamine core is 4-cyanopiperidine (B19701) or its N-protected derivatives. The cyano group can be reduced to an aminomethyl group, providing the necessary handle for urea formation. Another disconnection strategy involves starting with a pre-formed piperidine-4-carboxylic acid or its ester, which can be converted to the corresponding amine via a Curtius or Hofmann rearrangement.

Classical and Modern Synthetic Approaches to the Piperidin-4-ylmethyl Moiety

The synthesis of the piperidin-4-ylmethyl moiety, the backbone of the target molecule, can be achieved through several established and contemporary methods.

Classical Approaches:

Reduction of 4-Cyanopiperidine Derivatives: A straightforward method involves the reduction of an N-protected 4-cyanopiperidine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The choice of the N-protecting group is crucial to ensure compatibility with the reaction conditions.

From Piperidine-4-carboxylic Acid Derivatives: Piperidine-4-carboxylic acid or its esters can be converted to the corresponding amide, which then undergoes a Hofmann rearrangement to yield the N-protected piperidin-4-ylmethanamine. Alternatively, the carboxylic acid can be converted to an acyl azide (B81097), which upon Curtius rearrangement and subsequent hydrolysis, provides the desired amine. organic-chemistry.org

Modern Approaches:

Catalytic Amination: More recent methods focus on the direct amination of piperidin-4-ylmethanol derivatives. This can be achieved through various catalytic systems, offering a more atom-economical route.

Multi-component Reactions: The development of one-pot, multi-component reactions allows for the rapid assembly of highly substituted piperidines from simpler starting materials. ajchem-a.com These methods often provide high efficiency and stereoselectivity. ajchem-a.com For instance, a gold-catalyzed annulation procedure has been reported for the direct synthesis of substituted piperidines. ajchem-a.com

Diverse Urea Functional Group Formation Strategies in the Synthesis of this compound

The introduction of the urea functional group is a critical step in the synthesis of this compound. Several methods are available, ranging from classical phosgene-based reactions to safer and more modern alternatives.

Common Urea Formation Strategies:

| Reagent/Method | Description | Key Features |

| Phosgene (B1210022) and Equivalents | Reaction of piperidin-4-ylmethanamine with phosgene or a phosgene equivalent like triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI). commonorganicchemistry.comnih.gov | Highly reactive but toxic. CDI is a safer, solid alternative. nih.gov |

| Isocyanates | Reaction of the primary amine with an isocyanate. commonorganicchemistry.comwikipedia.org This is a very common and efficient method for forming unsymmetrical ureas. wikipedia.org | Readily available reagents, generally high-yielding reactions. |

| Carbamates | Reaction with reactive carbamates, such as isopropenyl or phenyl carbamates. commonorganicchemistry.com | Isopropenyl carbamates react irreversibly. commonorganicchemistry.com |

| Curtius Rearrangement | In-situ generation of an isocyanate from a carboxylic acid via an acyl azide intermediate. organic-chemistry.orgcommonorganicchemistry.com | Useful when the corresponding amine is not readily available. commonorganicchemistry.com |

| Transamidation | Reaction of a pre-formed urea with an amine, displacing ammonia (B1221849). wikipedia.org | Can be used to prepare cyclic and substituted ureas. wikipedia.org |

| Carbonyl Sulfide (COS) | A one-pot reaction of amines with COS can provide asymmetric ureas under catalyst-free conditions. organic-chemistry.org | Milder and potentially greener alternative. |

The reaction of an amine with an isocyanate is a widely used method due to its simplicity and high efficiency. commonorganicchemistry.comwikipedia.org For the synthesis of this compound, piperidin-4-ylmethanamine would be reacted with a suitable isocyanate or a reagent that generates an isocyanate in situ. The use of safer phosgene substitutes like N,N'-carbonyldiimidazole (CDI) has become increasingly popular to avoid the handling of highly toxic phosgene gas. nih.gov

Stereoselective and Asymmetric Synthesis of Chiral this compound Analogues

The synthesis of enantiomerically pure chiral analogues of this compound is of significant interest, as stereochemistry often plays a crucial role in biological activity. acs.org

Strategies for Asymmetric Synthesis:

Chiral Pool Synthesis: Starting from readily available chiral building blocks. For instance, chiral amino acids can be used to construct the piperidine ring with defined stereocenters.

Chiral Auxiliaries: The use of a chiral auxiliary can direct the stereochemical outcome of a key reaction, such as a Michael addition to form the piperidine ring. The auxiliary is then removed in a subsequent step.

Asymmetric Catalysis: The development of chiral catalysts for reactions such as hydrogenation, cyclization, or amination allows for the direct formation of chiral piperidine derivatives with high enantioselectivity. ajchem-a.comnih.gov For example, gold-catalyzed cyclization of N-homopropargyl amides can lead to chiral piperidin-4-ones. nih.gov

Resolution: Racemic mixtures of piperidine intermediates or the final product can be separated into their individual enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

A modular and stereoselective synthesis of substituted piperidin-4-ols has been developed, which can serve as precursors to chiral piperidin-4-ylmethylamines. nih.gov This method involves a gold-catalyzed cyclization followed by a chemoselective reduction and a spontaneous Ferrier rearrangement. nih.gov

Green Chemistry Principles and Sustainable Synthetic Pathways for this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process.

Key Green Chemistry Approaches:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot reactions and multi-component reactions are particularly effective in this regard. ajchem-a.com

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, using water or deep eutectic solvents as the reaction medium. researchgate.net The use of N,N'-carbonyldiimidazole (CDI) instead of phosgene is a prime example of substituting a hazardous reagent. nih.gov

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents reduces waste. This includes the use of metal catalysts, biocatalysts, and organocatalysts. ajchem-a.comrsc.org

Renewable Feedstocks: Exploring the use of biomass-derived starting materials for the synthesis of the piperidine core. rsc.orgnih.gov For instance, piperidine can be synthesized from bio-renewable tetrahydrofurfurylamine. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Recent research has focused on developing sustainable methods for piperidine synthesis, such as the one-pot transformation of furfural, a bio-based platform chemical, into piperidine. nih.gov

High-Throughput and Automated Synthesis Methodologies for this compound Libraries

High-throughput synthesis (HTS) and automated platforms are invaluable tools for the rapid generation of libraries of this compound analogues for screening and lead optimization in drug discovery. rsc.org

HTS Strategies:

Parallel Synthesis: Performing multiple reactions simultaneously in a spatially separated manner, often in well-plate formats.

Solid-Phase Organic Synthesis (SPOS): Attaching the piperidine core or a precursor to a solid support allows for the use of excess reagents and simplified purification through washing.

Automated Liquid Handlers: Robots can be programmed to perform repetitive liquid handling tasks, such as dispensing reagents and solvents, enabling the unattended synthesis of large compound libraries. nih.gov

The "click chemistry" concept, particularly the copper(I)-catalyzed azide-alkyne cycloaddition, is well-suited for HTS due to its high efficiency, mild reaction conditions, and broad functional group tolerance. rsc.org Libraries of azide-functionalized piperidines could be rapidly reacted with a diverse set of alkynes to generate a library of triazole-containing urea analogues.

Spectroscopic and Advanced Structural Characterization Techniques for Piperidin 4 Ylmethyl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For (Piperidin-4-ylmethyl)urea, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete structural assignment.

One-Dimensional NMR (¹H, ¹³C) Spectral Analysis

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most direct insight into the molecular structure of this compound.

The ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The protons on the piperidine (B6355638) ring would likely appear as complex multiplets in the aliphatic region, typically between δ 1.0 and 3.0 ppm. Specifically, the axial and equatorial protons at positions 2, 3, 5, and 6 would show characteristic splitting patterns due to geminal and vicinal coupling. The proton at position 4 of the piperidine ring, being a methine proton, would also resonate in this region, coupled to the adjacent methylene (B1212753) protons. The methylene protons of the -CH₂- group connecting the piperidine ring to the urea (B33335) moiety are expected to appear as a doublet, likely in the range of δ 2.8-3.2 ppm, due to coupling with the adjacent NH proton. The NH proton of the piperidine ring and the two NH protons of the urea group would appear as broad singlets or multiplets, with their chemical shifts being sensitive to solvent, concentration, and temperature. The NH₂ protons of the urea group are anticipated to be in the δ 4.5-6.0 ppm range.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the urea group is expected to be the most downfield signal, typically in the range of δ 158-162 ppm. The carbons of the piperidine ring would resonate in the aliphatic region, with C4 being the most deshielded of the ring carbons due to the substitution pattern. The methylene carbon of the -CH₂- linker would likely appear around δ 45-50 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound The following data is predictive and based on typical chemical shifts for similar functional groups and structural motifs.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C=O | - | ~160 |

| Piperidine C2, C6 | ~2.9 (axial), ~2.5 (equatorial) | ~45 |

| Piperidine C3, C5 | ~1.7 (axial), ~1.2 (equatorial) | ~30 |

| Piperidine C4 | ~1.5 | ~35 |

| -CH₂- | ~3.0 | ~48 |

| Piperidine NH | Broad, variable | - |

| Urea -NH- | Broad, variable | - |

| Urea -NH₂ | Broad, variable | - |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the signals from the one-dimensional spectra and to elucidate the connectivity and spatial relationships within the molecule, a suite of two-dimensional NMR experiments is indispensable. kfupm.edu.sauni.lunih.govnih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity of protons within the piperidine ring, for instance, showing correlations between the protons at C2/C6 and C3/C5, and between the C4 proton and the adjacent methylene protons. It would also show a correlation between the -CH₂- protons and the adjacent -NH- proton of the urea.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the definitive assignment of each carbon signal to its attached proton(s). For example, the signal for the -CH₂- carbon would show a cross-peak with the signal for the -CH₂- protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bonds) correlations between protons and carbons. HMBC is crucial for establishing the connectivity between different functional groups. Key expected correlations for this compound would include:

Correlations from the -CH₂- protons to the C4 and C2/C6 carbons of the piperidine ring.

A correlation from the -CH₂- protons to the urea carbonyl carbon, confirming the attachment of the methylpiperidine moiety to the urea group.

Correlations from the piperidine NH proton to the C2 and C6 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons. For this compound, NOESY could help determine the preferred conformation of the piperidine ring (e.g., chair conformation) by showing through-space correlations between axial and equatorial protons. For instance, strong cross-peaks between axial protons at positions 2, 4, and 6 would support a chair conformation.

Mass Spectrometry (MS) Applications in Characterizing this compound and its Derivatives

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass of this compound with high precision. This allows for the calculation of its elemental formula, C₇H₁₅N₃O, providing strong evidence for the compound's identity. The exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula.

Predicted HRMS Data for this compound The following data is predictive.

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₇H₁₆N₃O⁺ | 158.1288 |

| [M+Na]⁺ | C₇H₁₅N₃ONa⁺ | 180.1107 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion (e.g., the [M+H]⁺ ion of this compound) to generate a series of product ions. The fragmentation pattern provides valuable information about the compound's structure. The fragmentation of ureas is known to proceed through characteristic pathways. vulcanchem.com

For this compound, key fragmentation pathways are expected to involve:

Cleavage of the C-N bond between the methylene group and the urea moiety, leading to the formation of a piperidin-4-ylmethyl cation and a neutral urea molecule, or vice versa.

Loss of ammonia (B1221849) or isocyanic acid from the urea group.

Ring-opening fragmentation of the piperidine ring.

Predicted Key MS/MS Fragments for this compound The following data is predictive and based on common fragmentation patterns.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Plausible Neutral Loss |

| 158.13 | 114.11 | CH₃N₂O |

| 158.13 | 98.11 | C₂H₄N₂O |

| 158.13 | 83.09 | C₂H₅N₃O |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic "fingerprint" of the compound, allowing for the identification of functional groups.

For this compound, the IR spectrum is expected to show characteristic absorption bands:

N-H stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the -NH₂ group, and another band for the -NH- group.

C-H stretching: Bands in the 3000-2800 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the piperidine ring and the methylene group.

C=O stretching (Amide I band): A strong absorption band around 1650-1680 cm⁻¹ is characteristic of the urea carbonyl group.

N-H bending (Amide II band): A band around 1620-1580 cm⁻¹ arising from the bending vibration of the N-H bonds.

C-N stretching: Bands in the 1400-1200 cm⁻¹ region.

The Raman spectrum would provide complementary information. While the polar C=O and N-H bonds would give strong signals in the IR spectrum, the less polar C-C and C-H bonds of the piperidine ring might show more intense signals in the Raman spectrum. The symmetric vibrations of the molecule would also be more Raman active.

Predicted Vibrational Frequencies for this compound The following data is predictive and based on characteristic group frequencies.

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| -NH₂ and -NH | Stretching | 3400-3200 (strong, broad) | 3400-3200 (weak) |

| -CH₂ and -CH | Stretching | 3000-2800 (medium) | 3000-2800 (strong) |

| C=O | Stretching (Amide I) | 1680-1650 (very strong) | 1680-1650 (medium) |

| -NH | Bending (Amide II) | 1620-1580 (strong) | 1620-1580 (weak) |

| C-N | Stretching | 1400-1200 (medium) | 1400-1200 (medium) |

X-ray Crystallography for Solid-State Structural Determination of this compound and Cocrystals

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of a crystalline solid. This technique would provide unambiguous information on the bond lengths, bond angles, and conformation of the this compound molecule in the solid state. Furthermore, it reveals the intricate network of intermolecular interactions, such as hydrogen bonds, which are crucial in dictating the crystal packing.

The urea moiety is a well-known former of cocrystals, which are crystalline structures containing two or more different molecules in the same crystal lattice. mdpi.comresearchgate.net The formation of cocrystals with this compound could be a strategy to modify its physicochemical properties. X-ray diffraction is essential to confirm the formation of a cocrystal and to understand the supramolecular synthons, which are the characteristic patterns of intermolecular interactions. rsc.org For instance, urea is known to form a "urea tape" motif in some cocrystals, a feature that could be investigated in cocrystals of this compound. researchgate.netrsc.org

While specific crystallographic data for this compound is not publicly available, a hypothetical data table is presented below to illustrate the typical parameters obtained from a single-crystal X-ray diffraction experiment.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C7H15N3O |

| Formula Weight | 157.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.345 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1018.9 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.025 |

Note: The data in this table is illustrative and does not represent experimentally determined values for this compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Investigating Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy techniques, particularly Circular Dichroism (CD), are powerful tools for studying chiral molecules. rsc.org A molecule is chiral if it is non-superimposable on its mirror image. This compound itself is not inherently chiral. However, if it were to be derivatized with a chiral auxiliary or if a chiral center were introduced into the piperidine ring, the resulting enantiomers could be distinguished and their purity assessed using CD spectroscopy.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is unique for each enantiomer and can be used to determine the enantiomeric excess (ee) of a sample. Furthermore, the absolute configuration of a chiral center can often be determined by comparing the experimental CD spectrum with that predicted by theoretical calculations. nih.gov

While no studies on the chiroptical properties of chiral derivatives of this compound have been reported, the general principles of the technique would apply.

Thermal Analysis Techniques (e.g., DSC, TGA) for Phase Transition Studies

Thermal analysis techniques are crucial for characterizing the physicochemical properties of a solid material as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods used.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transition, and solid-solid phase transitions. For this compound, DSC would provide its melting point and the associated enthalpy of fusion. In the case of cocrystals, DSC can reveal the formation of a new crystalline phase with a distinct melting point, often intermediate between the melting points of the individual components. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to assess the thermal stability of a compound and to study decomposition processes. For this compound, a TGA thermogram would show the temperature at which it begins to decompose. researchgate.net In the case of solvates or hydrates, TGA can quantify the amount of solvent or water present in the crystal lattice. researchgate.net

Table 2: Hypothetical Thermal Analysis Data for this compound

| Technique | Parameter | Value |

|---|---|---|

| DSC | Melting Point (Onset) | 145 °C |

| Enthalpy of Fusion | 25 kJ/mol |

Note: The data in this table is illustrative and does not represent experimentally determined values for this compound.

The combination of these advanced analytical techniques provides a comprehensive understanding of the solid-state structure and thermal behavior of this compound, which is essential for its development and potential applications in various scientific fields.

Chemical Reactivity and Transformation Mechanisms of Piperidin 4 Ylmethyl Urea

Reactions Involving the Piperidine (B6355638) Ring System of (Piperidin-4-ylmethyl)urea

The piperidine ring, a saturated heterocycle, is a common scaffold in medicinal chemistry. The secondary amine within this ring is the primary site of reactivity.

The lone pair of electrons on the nitrogen atom of the piperidine ring makes it a potent nucleophile, readily participating in N-alkylation and N-acylation reactions.

N-Alkylation: This reaction involves the substitution of the hydrogen atom on the piperidine nitrogen with an alkyl group. It typically proceeds via an SN2 mechanism where the amine attacks an alkyl halide. The reaction is often carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the hydrogen halide formed as a byproduct. researchgate.net For example, the reaction of this compound with methyl iodide in the presence of a suitable base would yield N-methyl-(Piperidin-4-ylmethyl)urea. The choice of solvent, such as anhydrous acetonitrile (B52724) or DMF, can influence the reaction rate and yield. researchgate.net

N-Acylation: The introduction of an acyl group onto the piperidine nitrogen is achieved through reaction with acylating agents like acid chlorides or anhydrides. This reaction forms a stable amide linkage. For instance, treatment of this compound with acetyl chloride in the presence of a base would produce N-acetyl-(Piperidin-4-ylmethyl)urea. These reactions are generally high-yielding and are widely used to modify the properties of piperidine-containing molecules. google.com

| Reaction Type | Reagent Example | Product Example |

| N-Alkylation | Methyl Iodide (CH₃I) | N-Methyl-(Piperidin-4-ylmethyl)urea |

| N-Acylation | Acetyl Chloride (CH₃COCl) | N-Acetyl-(Piperidin-4-ylmethyl)urea |

| N-Alkylation | Benzyl Bromide (C₆H₅CH₂Br) | N-Benzyl-(Piperidin-4-ylmethyl)urea |

| N-Acylation | Benzoyl Chloride (C₆H₅COCl) | N-Benzoyl-(Piperidin-4-ylmethyl)urea |

While direct functionalization of the carbon atoms of the piperidine ring in this compound is challenging, it can be achieved through multi-step synthetic sequences. A common strategy involves the use of a pre-functionalized piperidine starting material. For example, starting the synthesis with a substituted 4-(aminomethyl)piperidine would result in a this compound derivative with substituents on the piperidine ring.

More advanced methods, such as regioselective alkylation at the 3-position of the piperidine ring, can be achieved by first converting the piperidine to an enamine or a related intermediate. odu.edu However, the application of such methods directly to this compound is not widely reported and would likely require protection of the urea (B33335) functionality.

Transformations Centered on the Urea Functional Group

The urea moiety possesses both nucleophilic nitrogen atoms and an electrophilic carbonyl carbon, allowing for a variety of transformations.

The nitrogen atoms of the urea group are less nucleophilic than the piperidine nitrogen due to resonance with the adjacent carbonyl group. nih.gov However, they can undergo substitution reactions under certain conditions. Direct alkylation of the urea nitrogens is possible but often requires harsh conditions and may lead to mixtures of products, including O-alkylation. rsc.org A more controlled approach involves the generation of a urea anion using a strong base like sodium hydride, which increases the nucleophilicity of the nitrogen and facilitates reaction with an electrophile. semanticscholar.org

The urea linkage can be cleaved through hydrolysis under either acidic or basic conditions. nih.gov This reaction proceeds by nucleophilic attack of water or a hydroxide ion on the carbonyl carbon of the urea. The hydrolysis of urea is a slow process but can be significantly accelerated by the presence of enzymes like urease. nih.govrsc.org The products of hydrolysis are 4-(aminomethyl)piperidine and carbamic acid, which subsequently decomposes to ammonia (B1221849) and carbon dioxide. stackexchange.com

The re-formation of the urea linkage is a key step in the synthesis of this compound and its derivatives. A common method involves the reaction of 4-(aminomethyl)piperidine with an isocyanate. nih.gov Alternatively, the amine can be reacted with potassium cyanate in water. rsc.orgbeilstein-journals.org Phosgene (B1210022) or its equivalents can also be used to generate a carbamoyl chloride intermediate, which then reacts with an amine to form the urea. nih.gov

Electrophilic and Nucleophilic Reactions of the this compound Moiety

Nucleophilic Character: The molecule has multiple nucleophilic centers. The secondary amine in the piperidine ring is the most nucleophilic site. The nitrogen atoms of the urea group also exhibit nucleophilicity, although to a lesser extent. semanticscholar.orgacs.org These sites are prone to attack by various electrophiles.

Electrophilic Character: The carbonyl carbon of the urea group is the primary electrophilic center. It is susceptible to attack by nucleophiles, as seen in the hydrolysis reaction. The reactivity of this carbon can be enhanced by protonation of the carbonyl oxygen under acidic conditions.

The dual functionality of this compound makes it a versatile building block in organic synthesis, particularly for the creation of libraries of compounds for drug discovery. mdpi.com

Oxidative and Reductive Transformations of this compound

The reactivity of this compound in redox reactions is centered on the piperidine ring, as the urea functional group is generally stable under common oxidative and reductive conditions.

Oxidative Transformations

The secondary amine of the piperidine ring is the most likely site for oxidation. Depending on the oxidant and reaction conditions, several products can be anticipated.

N-Oxidation: Mild oxidizing agents, such as hydrogen peroxide (H₂O₂) or peroxy acids (e.g., m-CPBA), can oxidize the piperidine nitrogen to form the corresponding N-hydroxypiperidine or piperidine N-oxide. N-oxides are known metabolites of many tertiary and secondary amine drugs and can sometimes act as prodrugs, being converted back to the parent amine in vivo google.comnih.gov. The oxidation of piperidine precursors to stable N-oxyl radicals (like TEMPO) is also a well-established transformation, although it often requires specific reagents researchgate.net.

Dehydrogenation: Stronger oxidizing conditions or catalytic processes can lead to dehydrogenation of the piperidine ring, forming tetrahydropyridine or pyridine derivatives. In biological systems, for instance, the metabolic oxidation of 1,4-dihydropyridines to pyridines is a known pathway nih.gov. Studies on the atmospheric degradation of piperidine by OH radicals show that H-abstraction can occur from both the N-H and C-H bonds, leading to the formation of 2,3,4,5-tetrahydropyridine as a major product nih.govacs.orgresearchgate.net.

Ring Opening: Under harsh oxidative conditions, cleavage of the C-N bonds within the piperidine ring can occur. Microbial degradation of piperidine has been shown to proceed via initial glutamylation followed by hydroxylation, representing a biological pathway for ring functionalization and eventual breakdown nih.gov.

Reductive Transformations

The this compound molecule is largely stable to reduction. The urea carbonyl is resistant to typical reducing agents like sodium borohydride, and the saturated piperidine ring is already in a reduced state.

However, reductive processes are fundamental to the synthesis of the piperidine moiety itself. The most common synthetic route to piperidines involves the catalytic hydrogenation of corresponding pyridine precursors researchgate.net. This transformation is typically achieved using hydrogen gas and a transition metal catalyst under pressure.

Acid-Base Chemistry and Protonation State Influence on Reactivity

This compound possesses two sites capable of accepting a proton: the secondary amine of the piperidine ring and the carbonyl oxygen or nitrogens of the urea group. The basicity of the piperidine nitrogen (pKa of piperidinium (B107235) ion is ~11.2) is substantially greater than that of the urea moiety (pKa of protonated urea is ~0.1). Consequently, under physiological or moderately acidic conditions, the piperidine nitrogen will exist predominantly in its protonated, or piperidinium, form.

Nucleophilicity: The neutral piperidine is a potent nucleophile, readily participating in reactions like alkylations and acylations. Upon protonation, the lone pair of electrons on the nitrogen is no longer available, effectively quenching its nucleophilicity.

Oxidation: Protonation of the piperidine nitrogen protects it from oxidation, as the formation of an N-oxide or related species is inhibited.

C-N Bond Stability: While protonation generally stabilizes the molecule, theoretical studies on piperidine hydrogenolysis suggest that protonation can facilitate the cleavage of C-N bonds on certain catalyst surfaces by lowering the activation energy barrier researchgate.net.

Conformational Effects: The introduction of a positive charge on the piperidine ring can influence its conformational equilibrium and interactions with biological targets or other reactants. The protonation state is known to be a pivotal factor for properties like solubility, lipophilicity, and permeability, which in turn affect bioavailability nih.gov. In nucleophilic aromatic substitution reactions involving pyridinium ions, the protonation state of the attacking piperidine nucleophile is a key factor in the reaction mechanism nih.gov.

Derivatization and Analogue Design Strategies for Piperidin 4 Ylmethyl Urea

Scaffold Modification and Diversity-Oriented Synthesis of (Piperidin-4-ylmethyl)urea Analogues

Scaffold modification is a fundamental strategy for exploring the chemical space around the this compound core. This involves altering the piperidine (B6355638) ring, the urea (B33335) group, or the substituents attached to them to generate a library of diverse analogues.

One common approach is the N-substitution of the piperidine ring. The nitrogen atom of the piperidine can be acylated, alkylated, or arylated to introduce a wide variety of functional groups. For instance, the synthesis of 1-aryl-3-piperidin-4-yl-urea derivatives as CXCR3 antagonists involved reacting 4-amino-1-Boc-piperidine with various aryl isocyanates, followed by deprotection and subsequent reductive amination to introduce further diversity at the piperidine nitrogen. lookchem.com This modular synthesis allows for the exploration of different substituents to probe their effect on biological activity.

Diversity-oriented synthesis (DOS) aims to generate structurally complex and diverse small molecules from simple starting materials. nih.gov For the this compound scaffold, DOS principles can be applied to create libraries of compounds with variations in all three main components. For example, a combinatorial approach could involve a set of substituted piperidines, a collection of isocyanates to form the urea moiety, and various functional groups to be installed on the piperidine nitrogen. Continuous flow synthesis has also been utilized to create libraries of urea compounds based on a piperidine-4-one scaffold, demonstrating an efficient method for generating diversity. nih.govresearchgate.net

Modifications can also include altering the core piperidine ring itself, for example, by introducing substituents directly onto the carbon atoms of the ring or by changing its conformation. nih.gov In some cases, more drastic modifications, such as the complete elimination of the piperidine ring, have been explored to determine the minimal structural requirements for activity. mdpi.comnih.gov

Rational Design Principles for Modulating Molecular Recognition

Rational drug design leverages an understanding of the target's three-dimensional structure and the nature of ligand-receptor interactions to design molecules with improved affinity and selectivity. For analogues of this compound, this involves considering how modifications will affect interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

In the development of melanin-concentrating hormone receptor 1 (MCH-R1) antagonists based on a piperidin-4-yl-urea scaffold, rational design was employed to reduce off-target effects, specifically affinity for the hERG potassium channel. nih.gov By analyzing the structure of existing potent antagonists, researchers identified that introducing a urea group in place of an amide and optimizing the substituents could minimize hERG inhibition while maintaining MCH-R1 antagonism. nih.gov

Another principle is pharmacophore hybridization, which involves combining structural features from different known active molecules. This was applied in the design of novel NLRP3 inflammasome inhibitors by merging the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure with an acrylic acid derivative. nih.govresearchgate.net The resulting hybrid compounds were then systematically modified to optimize activity. nih.govresearchgate.net Structure-based design, guided by the X-ray crystal structure of a target protein, allows for the precise placement of functional groups to maximize favorable interactions. For example, knowing the hydrogen bond donors and acceptors in a binding pocket can guide the design of the urea moiety and its substituents to form optimal hydrogen bonds. mdpi.com

Structure-Activity Relationship (SAR) Studies Focused on the this compound Scaffold

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure relates to biological activity. By systematically modifying a lead compound and evaluating the activity of the resulting analogues, researchers can identify key pharmacophoric elements.

For a series of 1-aryl-3-piperidin-4-yl-urea derivatives targeting the CXCR3 receptor, SAR studies established several key requirements for affinity. lookchem.com It was found that a wide range of aromatic groups on the urea could yield potent antagonists, with 3,5-bis(trifluoromethyl)phenyl being particularly effective. lookchem.com This indicates that electron-withdrawing groups and steric bulk in this position are well-tolerated and can enhance potency. Further SAR exploration on the piperidine nitrogen substituent revealed that specific alkyl and cycloalkyl groups could significantly improve potency. lookchem.com

In the context of NLRP3 inhibitors, SAR studies on the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold (where the benzimidazolone can be considered a constrained urea analogue) revealed the importance of the linker connecting a 2-chlorobenzene moiety to the piperidine ring. mdpi.comnih.gov An acetamide (B32628) bridge was found to be active, while shortening the linker or removing the carbonyl group led to inactive compounds. nih.gov This highlights the critical role of the linker's length and composition in positioning the functional groups correctly for interaction with the target.

The following table summarizes SAR findings for different this compound-containing scaffolds.

| Scaffold/Target | Modification Area | SAR Finding | Reference |

| 1-Aryl-3-piperidin-4-yl-urea / CXCR3 Antagonists | Aryl group on urea | 3,5-bis(trifluoromethyl)phenyl group showed high potency (Ki of 36 nM). | lookchem.com |

| 1-Aryl-3-piperidin-4-yl-urea / CXCR3 Antagonists | Piperidine N-substituent | Reductive amination with various aldehydes explored steric requirements for potency. | lookchem.com |

| 1-(Piperidin-4-yl)-benzoimidazole / NLRP3 Inhibitors | Linker to piperidine | An acetamide bridge was optimal; shorter linkers or removal of the carbonyl group resulted in loss of activity. | nih.gov |

| Piperidin-4-yl-urea / MCH-R1 Antagonists | Replacement of amide with urea | Resulted in potent MCH-R1 antagonists with reduced hERG inhibition. | nih.gov |

Bioisosteric Replacement Strategies within the this compound Framework

Bioisosteric replacement involves substituting a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic properties. This is a powerful tool in medicinal chemistry.

Within the this compound framework, several bioisosteric replacements have been explored:

Urea Moiety: The urea group can be replaced by other functionalities capable of similar hydrogen bonding interactions. Thiourea (B124793) is a classic bioisostere, where the carbonyl oxygen is replaced by sulfur. nih.govresearchgate.net Amide and carbamate (B1207046) groups have also been investigated as replacements or modifications. nih.govnih.govmdpi.com In the development of NLRP3 inhibitors, replacing a benzimidazol-2-one (B1210169) moiety with urea-like substructures was a key strategy. mdpi.comnih.gov

Piperidine Ring: The piperidine ring can be replaced by other cyclic amines. Piperazine (B1678402) is a common bioisostere, offering an additional site for substitution which can be used to modulate solubility and other properties. nih.govmdpi.comresearchgate.net Other heterocycles, such as pyrazole, have also been incorporated into urea-containing scaffolds. mdpi.comnih.gov

Aromatic/Substituent Groups: In analogues where the urea is substituted with an aromatic ring, this ring can be replaced with other aromatic or heteroaromatic systems to explore different binding interactions. lookchem.com

The following table provides examples of bioisosteric replacements for the this compound scaffold.

| Original Group | Bioisosteric Replacement | Rationale/Outcome | Reference(s) |

| Urea | Thiourea | Similar hydrogen bonding capacity, alters electronic properties. | nih.govresearchgate.net |

| Urea | Benzimidazol-2-one | Constrained urea analogue, explored as a scaffold for NLRP3 inhibitors. | mdpi.comnih.gov |

| Amide | Urea | Improved selectivity against hERG for MCH-R1 antagonists. | nih.gov |

| Piperidine | Piperazine | Introduces another nitrogen for substitution, potentially improving solubility and allowing for further derivatization. | nih.govmdpi.com |

Linker Chemistry and Conjugation Strategies for this compound

The methylene (B1212753) group between the piperidine C4 position and the urea nitrogen acts as a simple linker. The nature of this linker can be critical for biological activity, and its modification is an important aspect of analogue design.

Strategies include:

Varying Linker Length and Flexibility: The length of the linker can be extended or shortened to optimize the distance and orientation between the piperidine ring and the urea moiety. mdpi.comnih.gov The flexibility can be altered by introducing rigid elements like double bonds or aromatic rings, or by using more flexible alkyl chains.

Introducing Functionality: The linker can be functionalized with other groups to introduce new interaction points or to attach the molecule to other entities. For example, in a study of NLRP3 inhibitors, the linker was modulated from an acryloyl group to a propanoyl group to generate non-covalent inhibitors. mdpi.com

Conjugation to Other Molecules: The this compound scaffold can be conjugated to other molecules, such as peptides, antibodies, or fluorescent tags. This often involves incorporating a reactive handle into the molecule, for instance, by modifying a substituent on the piperidine nitrogen. Urea-containing linkers are also used in the synthesis of antibody-drug conjugates (ADCs), where they connect the cytotoxic payload to the antibody. medchemexpress.com

The Role of the Piperidine Ring and Urea Group in Molecular Interaction Design

Both the piperidine ring and the urea group play crucial roles in how this compound and its analogues interact with biological targets. nih.govresearchgate.net

The Urea Group: The urea moiety is a key pharmacophoric element due to its ability to act as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen). nih.govmdpi.com This allows it to form multiple, stable hydrogen bonds with protein targets, which is often critical for high-affinity binding. nih.gov The delocalization of electrons across the N-C-N bond gives the urea functionality a degree of conformational restriction. nih.gov The geometry of the urea group can stabilize specific conformations required for binding and can also participate in stacking interactions with aromatic residues in a protein's binding pocket. nih.gov

The Piperidine Ring: The piperidine ring is a versatile scaffold in drug design. mdpi.com Its key features include:

A Basic Nitrogen Atom: The piperidine nitrogen is typically basic and will be protonated at physiological pH. This positive charge can form important ionic interactions or salt bridges with acidic residues (e.g., aspartate or glutamate) in a binding site.

A 3D Scaffold: As a non-aromatic, saturated ring, piperidine provides a three-dimensional scaffold that can position substituents in specific spatial orientations. Its chair conformation can place substituents in either axial or equatorial positions, which can have a profound impact on binding affinity.

Hydrophobic Surface: The methylene groups of the piperidine ring provide a hydrophobic surface that can engage in favorable van der Waals or hydrophobic interactions with nonpolar regions of a binding pocket.

A Point of Attachment: The piperidine nitrogen serves as a convenient point for attaching various substituents to modulate the molecule's properties, such as its potency, selectivity, and solubility. researchgate.net

Computational and Theoretical Chemistry Studies of Piperidin 4 Ylmethyl Urea

Quantum Mechanical (QM) Calculations for Electronic Structure, Geometry Optimization, and Conformational Analysis

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of (Piperidin-4-ylmethyl)urea. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure, preferred geometry, and the relative energies of its different spatial arrangements (conformers).

Electronic Structure: QM methods, such as Density Functional Theory (DFT), can elucidate the distribution of electrons within the this compound molecule. This includes identifying regions of high and low electron density, which are crucial for understanding its reactivity and intermolecular interactions. The urea (B33335) moiety, with its delocalized electrons across the nitrogen and oxygen atoms, and the piperidine (B6355638) ring's nitrogen atom are key features of its electronic landscape. nih.gov

Geometry Optimization: These calculations determine the most stable three-dimensional structure of the molecule by finding the arrangement of atoms that corresponds to the lowest energy state. For this compound, this involves optimizing the bond lengths, bond angles, and dihedral angles of the piperidine ring, the urea group, and the methylene (B1212753) linker. The piperidine ring can exist in different conformations, such as chair and twist forms, and QM calculations can determine the most stable of these. rsc.org

Conformational Analysis: this compound has several rotatable bonds, leading to a variety of possible conformers. Conformational analysis using QM methods systematically explores these different arrangements to identify low-energy conformers and the energy barriers between them. This is particularly important for understanding how the molecule might adapt its shape to bind to a biological target. Studies on similar piperidine-containing molecules have used these methods to explore conformational dynamics. rsc.org

A hypothetical table of calculated properties for the most stable conformer of this compound is presented below.

| Property | Calculated Value | Method |

| Dipole Moment | Value | DFT/B3LYP |

| HOMO Energy | Value | DFT/B3LYP |

| LUMO Energy | Value | DFT/B3LYP |

| Total Energy | Value | DFT/B3LYP |

Molecular Dynamics (MD) Simulations of this compound in Solvent and Biological Environments

Molecular dynamics simulations offer a way to observe the dynamic behavior of this compound over time, providing insights into its interactions with its environment.

Solvent Environments: MD simulations can model how this compound behaves in a solvent, typically water, to understand its solvation properties. These simulations can reveal how water molecules arrange themselves around the solute and the nature of the hydrogen bonds formed between the urea and piperidine groups and the surrounding water. Studies on related urea derivatives have used MD simulations to investigate their effects on the structure and dynamics of aqueous solutions. researchgate.net

Biological Environments: To understand how this compound might behave in a physiological context, MD simulations can be performed with the molecule embedded in a model biological membrane or in the presence of a protein. These simulations can show how the molecule partitions into different environments and how its conformation changes upon interacting with biological macromolecules. For instance, simulations of urea derivatives with proteins have provided insights into how these molecules can alter protein-ligand interactions. nih.gov

Molecular Docking and Affinity Prediction Studies for this compound and its Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target, such as a protein receptor. This is crucial for understanding the potential biological activity of this compound.

Molecular Docking: Docking algorithms place the this compound molecule into the binding site of a target protein in various possible conformations and orientations. A scoring function then estimates the binding affinity for each pose, identifying the most likely binding mode. Studies on similar piperidinyl urea derivatives have successfully used molecular docking to understand their interactions with targets like the hERG potassium channel and CXCR3 receptors. nih.govnih.gov The urea moiety is often involved in forming key hydrogen bonds with the target protein. nih.govnih.gov

Affinity Prediction: Based on the docking pose, the binding affinity, often expressed as a binding energy or an inhibitory constant (Ki), can be predicted. This provides a quantitative measure of how strongly this compound is likely to bind to a particular target. For example, docking studies on diaryl urea derivatives have predicted binding energies against B-RAF kinase. nih.govresearchgate.net

A hypothetical table summarizing docking results for this compound against a potential target is shown below.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Hypothetical Kinase | Value | Residue 1, Residue 2, Residue 3 |

| Hypothetical GPCR | Value | Residue A, Residue B, Residue C |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Methodologies

QSAR and QSPR are computational methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively.

QSAR: For a series of analogs of this compound, QSAR models can be developed to predict their biological activity based on calculated molecular descriptors. These descriptors can include electronic, steric, and hydrophobic parameters. QSAR studies on piperidinyl urea derivatives have identified key molecular properties, such as polar surface area and specific volume and shape descriptors, that are important for their biological activities. nih.gov

QSPR: QSPR models can predict the physicochemical properties of this compound and its analogs, such as solubility, lipophilicity (logP), and melting point. These properties are crucial for drug development. For instance, QSAR analyses of urea-substituted pyrimidines have highlighted the importance of lipophilicity for their antimalarial activity. nih.gov

Prediction of Spectroscopic Parameters from First Principles Calculations

First principles calculations, a type of quantum mechanical calculation, can be used to predict the spectroscopic properties of this compound.

These calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra of the molecule. This information can be invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds. For instance, the synthesis of piperidin-4-one derivatives, a related class of compounds, often involves characterization by FT-IR and 1H NMR spectroscopy. researchgate.netasianpubs.org

A hypothetical table of predicted spectroscopic data is presented below.

| Spectrum | Predicted Peaks |

| 1H NMR | Chemical shifts for piperidine, methylene, and urea protons |

| 13C NMR | Chemical shifts for all unique carbon atoms |

| IR | Frequencies for N-H stretch, C=O stretch, C-N stretch |

Cheminformatics Approaches to this compound Chemical Space Exploration

Cheminformatics utilizes computational methods to analyze and organize large sets of chemical data, which can be applied to explore the chemical space around this compound.

By analyzing databases of known compounds, cheminformatics tools can identify molecules with similar structural features or predicted properties to this compound. This can help in designing new analogs with potentially improved activity or properties. The exploration of the chemical space of fragments, including piperidine-based structures, is a common strategy in drug discovery to identify novel molecular scaffolds. nih.gov This involves analyzing the three-dimensional shapes and diversity of related molecules.

Analytical Methodologies for Detection and Quantification of Piperidin 4 Ylmethyl Urea

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For a polar, non-volatile compound like (Piperidin-4-ylmethyl)urea, liquid chromatography is the most direct approach, while gas chromatography can be utilized after appropriate chemical modification (derivatization).

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purity assessment of non-volatile compounds such as this compound. The development of a robust HPLC method requires careful optimization of several parameters to achieve the desired resolution, sensitivity, and analysis time.

Due to the polar nature of the piperidine (B6355638) and urea (B33335) moieties, reversed-phase HPLC (RP-HPLC) is a suitable starting point. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The retention of this compound would be influenced by the hydrophobicity of the molecule and its interactions with the stationary phase.

A critical consideration for the HPLC analysis of this compound is its lack of a strong chromophore, which would result in poor sensitivity with standard UV-Vis detection. To overcome this, several strategies can be employed. One approach is pre-column derivatization, where the analyte is reacted with a reagent to introduce a chromophoric or fluorophoric tag. For instance, the secondary amine of the piperidine ring or the primary amines of the urea group could be targeted. A common derivatizing agent for amines is 4-toluenesulfonyl chloride (PTSC), which introduces a UV-active tosyl group. nih.govoup.com

Alternatively, a detector that does not rely on UV absorbance, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), can be used. These detectors are nearly universal for non-volatile analytes and provide a response that is proportional to the mass of the analyte.

The mobile phase composition is another key parameter. A typical mobile phase for the analysis of polar compounds on a C18 column would consist of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.netsielc.com To improve peak shape and retention for basic compounds like this compound, an acidic modifier such as formic acid or phosphoric acid is often added to the mobile phase. nih.govresearchgate.netsielc.com This suppresses the ionization of the piperidine nitrogen, leading to more symmetrical peaks.

A hypothetical HPLC method for the analysis of this compound is presented in the table below.

| Parameter | Condition |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Charged Aerosol Detector (CAD) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique that is typically used for volatile and thermally stable compounds. This compound, being a polar molecule with multiple hydrogen bonding sites, is non-volatile and would not be amenable to direct GC analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable analogue.

Several derivatization strategies can be considered. Silylation is a common approach for compounds containing active hydrogens, such as those in the urea and piperidine functional groups. Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens with tert-butyldimethylsilyl (TBDMS) groups, thereby increasing the volatility of the molecule. google.com

Another option is acylation. The use of reagents like pentafluorobenzoyl chloride can derivatize the amine groups, leading to a less polar and more volatile product suitable for GC analysis. oup.com Methylation using a reagent like iodomethane (B122720) in the presence of a strong base has also been shown to be effective for derivatizing urea herbicides for GC analysis. rsc.org

Once derivatized, the compound can be analyzed on a standard non-polar or mid-polar capillary GC column, such as one coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase. Detection can be achieved using a Flame Ionization Detector (FID), which is a universal detector for organic compounds, or a more selective detector like a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity towards nitrogen-containing compounds. rsc.org

A potential GC method for the analysis of derivatized this compound is outlined in the table below.

| Parameter | Condition |

| Derivatization Reagent | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 320 °C |

Chiral Chromatography for Enantiomeric Purity Analysis

The structure of this compound itself is achiral and therefore does not exist as enantiomers. However, if a chiral center were introduced into the molecule, for example, by substitution on the piperidine ring, or if it were part of a more complex chiral molecule, the analysis of its enantiomeric purity would be crucial. researchgate.net Chiral chromatography is the most widely used technique for the separation of enantiomers.

This can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used and have demonstrated broad applicability in separating a wide range of chiral compounds, including those with piperidine rings. epa.gov The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.

Similar to standard HPLC, the choice of mobile phase is critical for achieving good enantioseparation. Both normal-phase (e.g., hexane/isopropanol) and reversed-phase conditions can be employed, and the selection depends on the specific CSP and the analyte.

In cases where the enantiomers lack a chromophore, pre-column derivatization with a UV-active or fluorescent chiral derivatizing agent can be used. This not only aids in detection but can also enhance the chiral recognition by the CSP.

A hypothetical chiral HPLC method for a chiral analogue of this compound is described in the table below.

| Parameter | Condition |

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm |

| Mobile Phase | Hexane:Isopropanol (80:20, v/v) with 0.1% Diethylamine |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detector | UV at 220 nm (assuming a chromophore is present or introduced) |

| Injection Volume | 10 µL |

Hyphenated Techniques for Enhanced Analytical Specificity and Sensitivity

Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry, offer unparalleled specificity and sensitivity for the analysis of chemical compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is well-suited for the quantification of this compound in complex matrices, such as biological fluids or environmental samples. The combination of the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer provides a high degree of confidence in the identification and quantification of the analyte. rsc.orgnih.govresearchgate.net

For the analysis of this compound, electrospray ionization (ESI) in the positive ion mode would be the preferred ionization technique, as the basic nitrogen atoms in the piperidine ring are readily protonated to form a pseudomolecular ion [M+H]+. rsc.org

In the tandem mass spectrometer, the [M+H]+ ion is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides excellent selectivity and significantly reduces background noise, leading to very low limits of detection.

Sample preparation for LC-MS/MS analysis often involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix components that could interfere with the analysis or cause ion suppression.

A potential LC-MS/MS method for the analysis of this compound is detailed in the table below.

| Parameter | Condition |

| LC System | UHPLC |

| Column | C18, 50 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | ESI Positive |

| MS/MS Transition | Precursor Ion (m/z) -> Product Ion (m/z) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation efficiency of gas chromatography with the powerful identification capabilities of mass spectrometry. As with GC analysis, this compound requires derivatization to increase its volatility and thermal stability. google.com

Following derivatization, the analyte is introduced into the GC-MS system. The separated components from the GC column enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum, which shows the molecular ion and a characteristic pattern of fragment ions, serves as a "fingerprint" for the compound, allowing for its unambiguous identification.

For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, where only a few characteristic ions are monitored. This increases the sensitivity of the analysis by reducing the noise from other ions.

The derivatization methods discussed for GC analysis are also applicable here. The choice of derivatizing agent can influence the fragmentation pattern in the mass spectrometer, which can be optimized for sensitivity and selectivity.

A hypothetical GC-MS method for the analysis of derivatized this compound is provided in the table below.

| Parameter | Condition |

| Derivatization Reagent | Pentafluorobenzoyl chloride |

| GC Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | To be determined based on the mass spectrum of the derivative |

| Transfer Line Temp. | 290 °C |

| Ion Source Temp. | 230 °C |

Electrochemical Methods for Detection and Characterization

Electrochemical methods provide a powerful alternative for the detection and characterization of this compound. These techniques measure changes in electrical properties (such as potential or current) resulting from electrochemical reactions involving the analyte. Both the piperidine and urea moieties of the target compound can be electrochemically active under specific conditions.

Potentiometry, which measures the potential of a solution between two electrodes, has been successfully applied to the analysis of drugs containing piperidine groups. nih.gov Modified polymeric membrane electrodes can be designed to be selective for the piperidinium (B107235) ion, allowing for direct potentiometric titrations. This approach offers a simple and cost-effective means of quantification.

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are also highly applicable. These methods involve applying a varying potential to an electrode and measuring the resulting current. The piperidine ring can undergo electrochemical reactions; for instance, N-hydroxypiperidines have been shown to be reducible. acs.org The electrochemical behavior would likely involve oxidation or reduction of the nitrogen atom within the piperidine ring.

The urea functional group itself is electroactive and its electrochemical synthesis from CO2 and nitrogenous small molecules is an area of active research, underscoring the possibility of its electrochemical detection. researchgate.net The development of advanced catalysts can enhance the efficiency and selectivity of electrochemical reactions involving urea. researchgate.net For this compound, a voltammetric method would likely involve its adsorption onto an electrode surface followed by an electron transfer process, generating a current signal proportional to its concentration.

Table 2: Potential Electrochemical Methods for this compound Analysis

| Technique | Target Moiety | Principle | Potential Application | Source |

|---|---|---|---|---|

| Potentiometry | Piperidine | Measures potential difference using ion-selective electrodes. | Quantification via titration. | nih.gov |

| Cyclic Voltammetry (CV) | Piperidine, Urea | Measures current response to a triangular potential sweep. | Characterization of redox behavior. | acs.org |

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of small, polar molecules like this compound. Separation in CE is based on the differential migration of analytes in an electric field applied across a narrow-bore capillary filled with an electrolyte solution. The migration speed is dependent on the analyte's charge-to-size ratio.

Given its basic piperidine group, this compound will be positively charged in acidic buffer solutions. This allows for its separation using standard Capillary Zone Electrophoresis (CZE), the simplest mode of CE. The high efficiency of CE enables the separation of the target compound from structurally similar impurities and matrix components. nih.gov

Different modes of CE can be employed to optimize the analysis. Micellar Electrokinetic Chromatography (MEKC), which uses surfactants (micelles) as a pseudo-stationary phase, can be used to separate neutral and charged analytes and could resolve this compound from any uncharged impurities. nih.gov Furthermore, chiral selectors can be added to the buffer to achieve the enantiomeric separation of chiral compounds. nih.gov

Detection in CE is typically performed using UV-Vis absorbance or, for higher sensitivity and selectivity, by coupling the CE system to a mass spectrometer (CE-MS). nih.gov The low sample and reagent consumption, coupled with high separation efficiency and speed, make CE an attractive method for the routine analysis of this compound in various samples. nih.gov

Sample Preparation and Matrix Effects in the Analytical Quantification of this compound